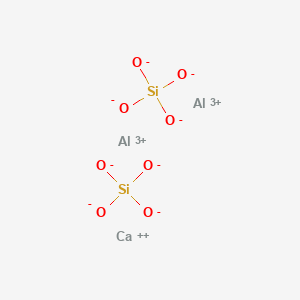
Ac-Trp-Oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-tryptophan, commonly referred to as Ac-Trp-OH, is a derivative of the amino acid tryptophan. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule. This compound is known for its role as a substance P NK1 tachykinin receptor antagonist and is also used as a competitive inhibitor to identify, differentiate, and characterize tryptophanase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-tryptophan can be synthesized through the acetylation of tryptophan. The process involves the reaction of tryptophan with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of N-Acetyl-L-tryptophan follows similar principles but is optimized for larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-5-hydroxytryptophan.
Reduction: Reduction reactions can convert it back to tryptophan.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the acetyl group under acidic or basic conditions.
Major Products
Oxidation: N-Acetyl-5-hydroxytryptophan.
Reduction: Tryptophan.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-Acetyl-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Serves as a tool to study enzyme kinetics and protein-ligand interactions.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in biopharmaceutical formulations.
Mechanism of Action
N-Acetyl-L-tryptophan exerts its effects primarily through its role as a substance P NK1 tachykinin receptor antagonist. By binding to these receptors, it inhibits the action of substance P, a neuropeptide involved in pain transmission and inflammation. This mechanism is beneficial in reducing brain edema and improving neurological outcomes in conditions such as traumatic brain injury .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-DL-tryptophan: A racemic mixture of N-Acetyl-L-tryptophan and its D-isomer.
N-Acetyl-L-tyrosine: Another acetylated amino acid with similar applications in biochemistry and medicine.
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Uniqueness
N-Acetyl-L-tryptophan is unique due to its specific interaction with the NK1 tachykinin receptor, which is not observed with other acetylated amino acids. This specificity makes it particularly valuable in neurological research and therapeutic applications .
Properties
CAS No. |
1218-34-3 |
|---|---|
Molecular Formula |
C16H5N5O6 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



